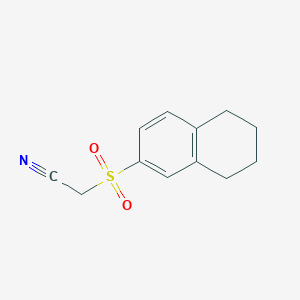
(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile is an organic compound that features a sulfonyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a sulfonyl chloride, followed by the introduction of an acetonitrile group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Sulfonylation: 5,6,7,8-Tetrahydronaphthalene reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonyl derivative.
Nitrile Introduction: The sulfonyl derivative is then reacted with acetonitrile under basic conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonyl group.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid: This compound has a similar sulfonyl group attached to a tetrahydronaphthalene ring but with an aminoacetic acid moiety instead of a nitrile group.
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound features a hydroxyl group on the tetrahydronaphthalene ring.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)acetonitrile |
InChI |
InChI=1S/C12H13NO2S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,8H2 |
InChI Key |
SRNVGCAXMYCVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


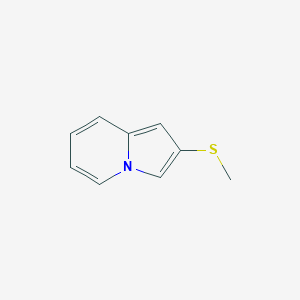
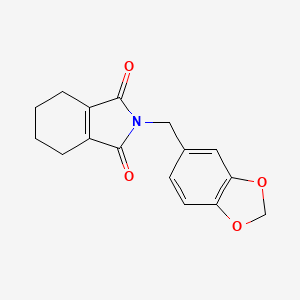
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
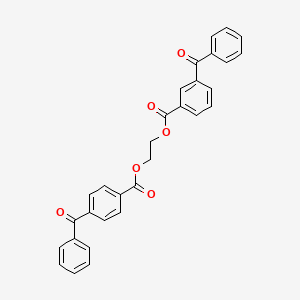

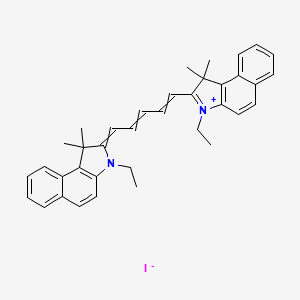
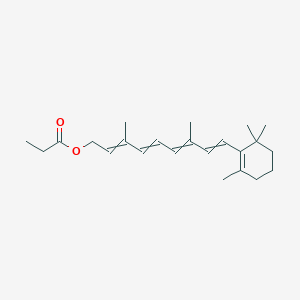
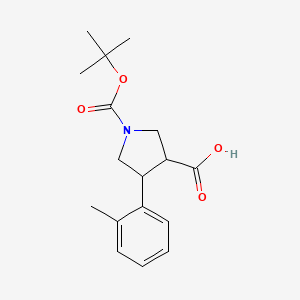
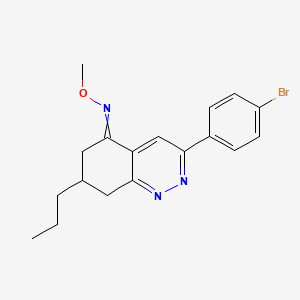
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)


